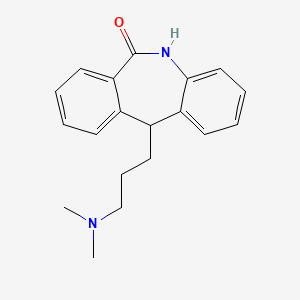
5,6-Dihydro-11-(3-dimethylaminopropyl)-6-dibenz(b,e)azepinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-11-(3-dimethylaminopropyl)-6-dibenz(b,e)azepinone is a chemical compound with the molecular formula C21H26N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-11-(3-dimethylaminopropyl)-6-dibenz(b,e)azepinone typically involves multiple steps, starting from readily available precursors. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Detailed synthetic routes and conditions can be found in specialized chemical databases and publications .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness. Industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-11-(3-dimethylaminopropyl)-6-dibenz(b,e)azepinone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5,6-Dihydro-11-(3-dimethylaminopropyl)-6-dibenz(b,e)azepinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies related to enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-11-(3-dimethylaminopropyl)-6-dibenz(b,e)azepinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed mechanisms are often studied through experimental and computational methods .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6-Dihydro-11-(3-dimethylaminopropyl)-6-dibenz(b,e)azepinone include:
- 6,11-Dihydro-5-acetyl-11-(3-dimethylaminopropyl)-5H-dibenz[b,e]azepine
- 6,11-Dihydro-5-methyl-11-(3-dimethylaminopropyl)-5H-dibenz[b,e]azepine
Uniqueness
What sets this compound apart is its specific structural features and functional groups, which confer unique chemical and biological properties. These properties make it valuable for specific applications that similar compounds may not be suitable for .
Properties
CAS No. |
69352-71-2 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
11-[3-(dimethylamino)propyl]-5,11-dihydrobenzo[c][1]benzazepin-6-one |
InChI |
InChI=1S/C19H22N2O/c1-21(2)13-7-11-14-15-8-3-4-10-17(15)19(22)20-18-12-6-5-9-16(14)18/h3-6,8-10,12,14H,7,11,13H2,1-2H3,(H,20,22) |
InChI Key |
UZYMNVWKDGRGRM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1C2=CC=CC=C2C(=O)NC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















